molecular formula C16H22N4OS B11060487 2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide

2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B11060487
M. Wt: 318.4 g/mol
InChI Key: XIVXQZBOHCVLSB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the following chemical formula:

C14H16N6O3S2\text{C}_{14}\text{H}_{16}\text{N}_6\text{O}_3\text{S}_2C14​H16​N6​O3​S2​

. It contains an imidazole ring, a pyridine ring, and a thiazole ring, making it structurally intriguing.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve several steps. While I don’t have specific details for this exact compound, I can provide a general outline:

    Imidazole Synthesis: Start with 4-methyl-5-(2-methylpropyl)-1H-imidazole, which can be synthesized from appropriate precursors.

    Thiazole Formation: Introduce the thiazole moiety (5-methyl-1,3,4-thiadiazol-2-yl) using suitable reagents.

    Pyridine Attachment: Combine the thiazole-imidazole intermediate with 4-methylpyridine-2-ylamine.

    Acetylation: Finally, acetylate the amino group to obtain the desired acetamide.

Industrial Production: Industrial-scale production methods may involve modifications of these steps, optimization, and purification processes.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidative processes can modify the sulfur or nitrogen atoms.

    Reduction: Reduction reactions may affect the imidazole or pyridine rings.

    Substitution: Substituents on the aromatic rings can be replaced. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).

Major products depend on reaction conditions and substituents. For example, reduction could yield an amine derivative.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigate its potential as a drug candidate (e.g., antiviral, antimicrobial, or anticancer properties).

    Chemistry: Explore its reactivity and catalytic properties.

    Biology: Study its interactions with biological targets.

Mechanism of Action

The exact mechanism remains to be elucidated. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related molecules with similar functional groups or pharmacological profiles.

Remember that this compound’s uniqueness lies in its specific combination of heterocyclic rings and substituents. Further research will unveil its full potential! .

Properties

Molecular Formula

C16H22N4OS

Molecular Weight

318.4 g/mol

IUPAC Name

2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]-N-(4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C16H22N4OS/c1-10(2)7-13-12(4)18-16(19-13)22-9-15(21)20-14-8-11(3)5-6-17-14/h5-6,8,10H,7,9H2,1-4H3,(H,18,19)(H,17,20,21)

InChI Key

XIVXQZBOHCVLSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CSC2=NC(=C(N2)C)CC(C)C

Origin of Product

United States

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